N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethoxy groups, a thiophene ring, and a benzenesulfonamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the dimethoxy groups, and the coupling of the thiophene and benzenesulfonamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could have potential therapeutic applications, such as acting as an enzyme inhibitor or a drug candidate for specific diseases.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE include:
- 2,6-DIMETHYL-1-ISONICOTINOYLPIPERIDINE
- 2,6-DIMETHYL-NAPHTHALEN-1-YLAMINE
- DIETHYL 4-(2,3-DIMETHOXYPHENYL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
Uniqueness
What sets N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity, selectivity, or stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N5O5S3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17N5O5S3/c1-27-15-10-14(20-17(21-15)28-2)23-31(25,26)12-7-5-11(6-8-12)19-18(29)22-16(24)13-4-3-9-30-13/h3-10H,1-2H3,(H,20,21,23)(H2,19,22,24,29) |
InChI Key |
WEHUEBWBNXZNGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.